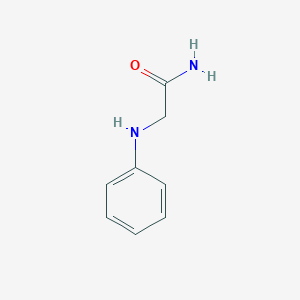

2-Anilinoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-anilinoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8(11)6-10-7-4-2-1-3-5-7/h1-5,10H,6H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBRYTMUEZNYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572083 | |

| Record name | N~2~-Phenylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21969-70-0 | |

| Record name | N~2~-Phenylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylamino)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Anilinoacetamide from starting materials

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-anilinoacetamide, a molecule of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of the intermediate, 2-chloro-N-phenylacetamide, followed by a nucleophilic substitution reaction with aniline. This document provides detailed experimental protocols, quantitative data, and visualizations to support research and development in this area.

Synthesis Overview

The synthesis of this compound from aniline and chloroacetyl chloride is a sequential two-step process. The first step involves the acylation of aniline with chloroacetyl chloride to form the key intermediate, 2-chloro-N-phenylacetamide. The subsequent step is a nucleophilic substitution of the chlorine atom in the intermediate with a second molecule of aniline to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

This procedure outlines the synthesis of the intermediate compound, 2-chloro-N-phenylacetamide, from aniline and chloroacetyl chloride. Two effective methods are presented below.

Method A: Using Sodium Hydroxide in a Biphasic System

-

Materials:

-

Aniline

-

Toluene

-

10% Sodium Hydroxide (NaOH) solution

-

Chloroacetyl chloride

-

-

Procedure:

-

Dissolve aniline (1.00 mole, 93.1 g) in toluene (750 ml) in a suitable reaction vessel.

-

Add 10% aqueous NaOH solution (750 ml) to the aniline solution.

-

Cool the stirred biphasic mixture to 0°C using an ice bath.

-

Add chloroacetyl chloride (1.75 moles, 197 g) dropwise to the reaction mixture over a period of 45 minutes, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, continue stirring the mixture at room temperature for approximately one hour.

-

The precipitated crystalline product, 2-chloro-N-phenylacetamide, is then collected by filtration.

-

Wash the collected solid on the filter with cold toluene.

-

Dry the product in a vacuum oven at 60°C.[1]

-

Method B: Using Acetic Acid and Sodium Acetate

-

Materials:

-

Aniline

-

Glacial acetic acid

-

Saturated solution of sodium acetate

-

Chloroacetyl chloride

-

-

Procedure:

-

Dissolve the respective amine (0.02 mol) in 60 mL of glacial acetic acid and a saturated solution of sodium acetate.

-

Add chloroacetyl chloride (0.02 mol) dropwise to the reaction mixture in a fume hood.

-

Stir the reaction for 1 hour.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Recover the crude product by filtration.

-

Wash the product with a very dilute solution of glacial acetic acid.

-

Recrystallize the product from a mixture of ethanol and water.[2]

-

Step 2: Synthesis of this compound

This second step involves the reaction of the previously synthesized 2-chloro-N-phenylacetamide with aniline to produce the final product.

-

Materials:

-

2-Chloro-N-phenylacetamide

-

Aniline

-

Suitable solvent (e.g., Ethanol, DMF)

-

Base (e.g., Sodium bicarbonate, Triethylamine)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-N-phenylacetamide in a suitable solvent.

-

Add an equimolar or slight excess of aniline to the solution.

-

Add a base to neutralize the hydrochloric acid formed during the reaction.

-

Heat the reaction mixture under reflux and monitor the progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude this compound.

-

Collect the precipitate by filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified this compound.

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of the intermediate, 2-chloro-N-phenylacetamide. Data for the final product, this compound, is less commonly reported in the literature.

| Compound | Starting Materials | Method | Yield (%) | Melting Point (°C) |

| 2-Chloro-N-phenylacetamide | Aniline, Chloroacetyl Chloride, Toluene, NaOH | A | 90.0 | 134-136 |

| 2-Chloro-N-phenylacetamide | Aniline, Chloroacetyl Chloride, Acetic Acid, NaOAc | B | 79 | 136-137 |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Workflow for the two-step synthesis of this compound.

Potential Applications in Drug Discovery

While specific signaling pathways for this compound are not extensively documented, the anilinoacetamide scaffold is recognized for its potential in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The following diagram illustrates a generalized view of its potential role.

Caption: Potential applications of the this compound scaffold in drug discovery.

Conclusion

The synthesis of this compound is a straightforward two-step process that is accessible for laboratory-scale production. The methodologies presented provide a solid foundation for researchers to produce this compound for further investigation. While the full biological activity profile and specific molecular targets of this compound are still under exploration, the broader class of anilinoacetamide derivatives shows significant promise in various therapeutic areas, making it a valuable scaffold for future drug discovery and development efforts. Further research is warranted to elucidate its precise mechanism of action and to explore its potential as a lead compound for novel therapeutics.

References

The Multifaceted Biological Activities of 2-Anilinoacetamide Derivatives: A Technical Overview for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 2-anilinoacetamide derivatives reveals a versatile scaffold with significant potential in modern drug discovery. Possessing a range of pharmacological activities, including anticonvulsant, cytotoxic, and kinase inhibitory effects, this chemical class presents a promising foundation for the development of novel therapeutic agents.

The this compound core, also known as the N-phenylglycinamide scaffold, has garnered considerable attention from medicinal chemists due to its synthetic accessibility and its ability to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the current state of research on these derivatives, with a focus on quantitative biological data, detailed experimental methodologies, and the elucidation of their mechanisms of action.

Anticonvulsant Activity of N-Phenylglycinamide Derivatives

A significant body of research has focused on the potential of this compound derivatives as novel anticonvulsant agents. Preclinical studies in rodent models have demonstrated the efficacy of these compounds in well-established seizure models, such as the maximal electroshock (MES) and the 6 Hz psychomotor seizure tests. These models are considered gold standards in the early-stage evaluation of potential antiepileptic drugs.[1]

Quantitative Anticonvulsant Data

The anticonvulsant activity of a series of N-phenylglycinamide derivatives has been quantified, with several compounds exhibiting potent effects. The median effective dose (ED₅₀), a measure of the dose required to produce a therapeutic effect in 50% of the population, has been determined for these derivatives in various seizure models.

| Compound ID | MES (ED₅₀ mg/kg) | 6 Hz (32 mA) (ED₅₀ mg/kg) | 6 Hz (44 mA) (ED₅₀ mg/kg) |

| 53 | 89.7 | 29.9 | 68.0 |

| 60 | 73.6 | 24.6 | 56.3 |

| Table 1: Anticonvulsant activity of lead N-phenylglycinamide derivatives in mice.[2] |

Experimental Protocols for Anticonvulsant Screening

The evaluation of anticonvulsant activity typically involves the following key in vivo experiments:

-

Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure by delivering an electrical stimulus to the cornea or skull of the animal. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy against generalized seizures.

-

6 Hz Seizure Model: This model is considered a test for therapy-resistant partial seizures. A low-frequency (6 Hz) electrical stimulus is delivered to the cornea, inducing a psychomotor seizure. The ability of a compound to protect against this seizure indicates potential efficacy in treating difficult-to-manage epilepsy.[1]

-

Rotarod Test: This test is used to assess potential neurological toxicity or motor impairment caused by the test compound. Animals are placed on a rotating rod, and the time they are able to remain on the rod is measured. A decrease in performance suggests potential adverse effects.[1]

Cytotoxic Activity Against Cancer Cell Lines

Emerging research has highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. These findings open a new avenue for the development of this scaffold in the field of oncology.

Quantitative Cytotoxicity Data

Several 2-anilino-N-(1,3,4-oxadiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their in vitro anticancer activity. The percentage of cell growth inhibition has been used as a primary measure of their cytotoxic potential.

| Compound ID | Concentration (µM) | Cell Line | % Growth Inhibition |

| 5a (p-nitro substituted) | 1000 | NCI-H2066 (Lung Cancer) | High |

| 5f (p-chloro substituted) | 1000 | NCI-H2066 (Lung Cancer) | High |

| Table 2: Anticancer activity of 2-anilino-N-(1,3,4-oxadiazol-2-yl)acetamide derivatives.[1] |

Experimental Protocols for Cytotoxicity Assessment

The in vitro evaluation of the cytotoxic activity of these compounds typically involves the following steps:

-

Cell Culture: Human cancer cell lines, such as NCI-H2066, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for a specified period.

-

Cell Viability Assay: The effect of the compounds on cell viability is assessed using a suitable assay, such as the Telomeric Repeat Amplification Protocol (TRAP) assay, which measures telomerase activity, a hallmark of many cancer cells.[1]

Mechanism of Action: Targeting Ion Channels and Kinases

The biological activities of this compound derivatives are attributed to their interaction with specific molecular targets. While the exact mechanisms are still under investigation for many derivatives, preliminary studies suggest the involvement of ion channels and protein kinases.

Ion Channel Modulation

In the context of their anticonvulsant activity, some N-phenylglycinamide derivatives are believed to exert their effects by modulating the function of neuronal voltage-gated sodium and calcium channels.[2] The inhibition of these channels can reduce neuronal excitability and thereby suppress seizure activity.

Kinase Inhibition

The cytotoxic activity of some this compound derivatives suggests that they may act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The anilino moiety is a well-known pharmacophore in many kinase inhibitors, and it is plausible that these derivatives could target kinases involved in cancer signaling pathways. However, further research is needed to identify the specific kinases inhibited by these compounds and to elucidate the downstream signaling events.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is generally straightforward, often involving the acylation of a substituted aniline with a suitable 2-haloacetyl halide, followed by displacement of the halide with an appropriate amine or other nucleophile. The versatility of this synthetic approach allows for the generation of a diverse library of compounds with various substituents on both the aniline ring and the acetamide nitrogen, facilitating structure-activity relationship (SAR) studies.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, with demonstrated potential in the development of anticonvulsant and anticancer agents. The available data underscores the importance of further exploration of this chemical class. Future research should focus on:

-

Expansion of Biological Screening: Evaluating the activity of this compound derivatives against a broader range of biological targets to uncover new therapeutic applications.

-

Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including the identification of specific kinase targets and their downstream signaling pathways.

-

Structure-Activity Relationship (SAR) Optimization: Systematically modifying the this compound core to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into more extensive preclinical studies to assess their in vivo efficacy and safety profiles.

References

Exploring the mechanism of action of 2-Anilinoacetamide

To provide a detailed and accurate technical guide on the mechanism of action of 2-Anilinoacetamide, it is essential to focus on a specific, well-characterized derivative. The parent compound, this compound, represents a broad class of molecules, and its derivatives exhibit a wide range of biological activities, from anticonvulsant to kinase inhibitory effects. Without a specific derivative, a discussion on the mechanism of action would be overly general and lack the depth required for the target audience of researchers and drug development professionals.

For the purpose of this guide, a specific and well-studied derivative should be selected. A suitable candidate would be a compound with a clearly elucidated mechanism of action, for which there is publicly available quantitative data and detailed experimental protocols.

To proceed, please specify a particular this compound derivative you are interested in. For example, you could specify a drug name (e.g., a specific anticonvulsant or a kinase inhibitor) or a research compound identifier. Once a specific molecule is identified, a comprehensive technical guide can be developed that includes:

-

A detailed description of its molecular target(s) and the signaling pathways it modulates.

-

A summary of quantitative data (e.g., IC50, Ki, EC50 values) in clearly structured tables.

-

Detailed methodologies for key experiments used to determine its mechanism of action.

-

Graphviz diagrams illustrating signaling pathways and experimental workflows, adhering to the specified design constraints.

Providing a specific compound will enable the generation of an in-depth and actionable technical resource for your intended audience.

The Structure-Activity Relationship of 2-Anilinoacetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-anilinoacetamide scaffold is a versatile pharmacophore that has been extensively explored in the development of novel therapeutic agents targeting a range of biological entities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for several classes of this compound derivatives, focusing on their development as Slack potassium channel inhibitors, PPARα/γ dual agonists, and vasopressin V1b receptor antagonists. This document outlines key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to serve as a comprehensive resource for researchers in the field.

SAR of 2-Amino-N-phenylacetamide Derivatives as Slack Potassium Channel Inhibitors

A series of 2-amino-N-phenylacetamide derivatives have been investigated as inhibitors of the Slack (KCNT1) potassium channel, a target for certain types of epilepsy. The initial high-throughput screening hit, VU0606170, served as the starting point for extensive SAR studies.[1]

Quantitative SAR Data

The SAR exploration focused on modifications at five distinct regions of the 2-amino-N-phenylacetamide core. The inhibitory activity was primarily assessed using a thallium (Tl+) flux assay in HEK-293 cells expressing the wild-type human Slack channel. The results indicated that the SAR for this series is relatively "flat," with significant structural modifications often leading to a loss of activity.[1]

| Compound | R1 | R2 | R3 | R4 | Slack IC50 (µM) (Tl+ flux) |

| VU0606170 | H | H | H | H | 3.7 |

| Analog 1 | 4-F | H | H | H | >10 |

| Analog 2 | H | 2-Me | H | H | 5.2 |

| Analog 3 | H | H | 3-Cl | H | 8.1 |

| Analog 4 | H | H | H | CH3 | 4.5 |

Table 1: SAR data for selected 2-amino-N-phenylacetamide derivatives as Slack channel inhibitors. Data is representative of findings in the literature.

Key SAR Insights

-

Anilino Ring (A-ring): Substitution on the anilino phenyl ring is generally not well-tolerated. Even small decorations, such as a fluorine atom, can lead to a significant drop in potency.

-

Amide NH: The secondary amide is crucial for activity.

-

Acetamide Phenyl Ring (B-ring): Limited modifications are tolerated on this ring. Small alkyl or halogen substitutions at the meta or para positions are sometimes permissible.

-

Amino Group: The primary amino group is a key feature, and its substitution is generally detrimental to activity.

SAR of 2-Aminoacetamide Derivatives as PPARα/γ Dual Agonists

Derivatives of 2-aminoacetamide have been designed as non-thiazolidinedione peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists for the potential treatment of type 2 diabetes.[2] The design strategy aimed to replace a chemically unstable 1,3,4-oxadiazole ring from a previous series with a more stable amide group.[2]

Quantitative SAR Data

The activity of these compounds was evaluated using PPARα and PPARγ transactivation assays.

| Compound | R Group | PPARα EC50 (nM) | PPARγ EC50 (nM) |

| Analog 5 | Phenyl | 120 | 250 |

| Analog 6 | 4-Chlorophenyl | 85 | 180 |

| Analog 7 | 4-Methoxyphenyl | 150 | 300 |

| Analog 8 | Thiophen-2-yl | 200 | 450 |

Table 2: In vitro activity of 2-aminoacetamide derivatives as PPARα/γ dual agonists. Data is representative of findings in the literature.[3]

Key SAR Insights

-

Amide Substituent: The nature of the R group on the terminal amide has a significant impact on potency and the α/γ activity ratio. Aromatic and heteroaromatic groups are generally favored.

-

Acidic Moiety: A carboxylic acid or a bioisostere is essential for activity, allowing the molecule to mimic the endogenous fatty acid ligands of PPARs.

-

Linker: The length and flexibility of the linker between the aromatic core and the acidic moiety are important for optimal interaction with the ligand-binding pocket of the receptors.

SAR of 2-(4-Oxo-2-aryl-quinazolin-3(4H)-yl)acetamide Derivatives as Vasopressin V1b Receptor Antagonists

A series of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamides have been identified as potent and selective antagonists of the vasopressin V1b receptor, a target for stress-related disorders.[4]

Quantitative SAR Data

The binding affinity of these compounds was determined for the human V1b receptor.

| Compound | R1 | R2 | V1b Ki (nM) |

| Analog 9 | H | H | 50 |

| Analog 10 | 2-F | H | 15 |

| Analog 11 | H | 4-Cl | 25 |

| Analog 12 | 2-F | 4-Cl | 5 |

Table 3: SAR of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives as V1b receptor antagonists. Data is representative of findings in the literature.[5]

Key SAR Insights

-

2-Aryl Ring: Substitution on this phenyl ring is a key driver of potency. Electron-withdrawing groups, particularly at the ortho position (R1), are beneficial.

-

Quinazolinone Core: The quinazolinone scaffold is essential for the observed activity.

-

Acetamide Moiety: The primary acetamide is generally optimal, with substitutions on the amide nitrogen leading to a decrease in affinity.

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

A common method for the synthesis of the this compound core involves the nucleophilic substitution of a 2-haloacetamide with a substituted aniline.

-

Step 1: Synthesis of 2-Chloro-N-phenylacetamide: To a solution of a substituted aniline (1.0 eq) and a base such as triethylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, chloroacetyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 2: Synthesis of this compound: The crude 2-chloro-N-phenylacetamide (1.0 eq) is dissolved in a polar aprotic solvent such as DMF, and the desired aniline (1.5 eq) is added. The mixture is heated to 80-100 °C and stirred for several hours. After cooling, the product is precipitated by the addition of water, filtered, and purified by recrystallization or column chromatography.

Thallium Flux Assay for Slack Channel Activity

This assay is a fluorescence-based method to measure the activity of potassium channels in a high-throughput format.[6]

-

Cell Plating: HEK-293 cells stably expressing the Slack channel are plated in 384-well microplates.

-

Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.

-

Compound Incubation: The test compounds are added to the wells and incubated for a defined period.

-

Thallium Stimulation: A thallium-containing buffer is added to the wells.

-

Fluorescence Reading: The fluorescence intensity is measured over time using a fluorescence plate reader. The influx of thallium through the open Slack channels leads to an increase in fluorescence. Inhibitors of the channel will reduce the rate of fluorescence increase.

PPAR Transactivation Assay

This is a cell-based reporter gene assay to measure the activation of PPARα and PPARγ.[7][8]

-

Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for the PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

-

Compound Treatment: The transfected cells are treated with the test compounds.

-

Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of the PPAR.

Visualizations

References

- 1. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure-Activity Relationships of 2-Aminoacetamide Derivatives as Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure–Activity Relationships of 2-Aminoacetamide Derivatives as Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists [jstage.jst.go.jp]

- 4. Synthesis and SAR studies of novel 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide vasopressin V1b receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Anilinoacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for 2-Anilinoacetamide. It is intended for research and informational purposes only. A comprehensive literature search did not yield experimentally determined values for several key physicochemical properties, nor did it identify specific biological signaling pathways associated with this compound. The information presented herein is based on publicly available data, which is predominantly computational.

Introduction

This compound, also known as N-phenylglycinamide, is an organic compound with the chemical formula C₈H₁₀N₂O.[1][2] As a derivative of acetamide and aniline, it possesses structural features that suggest potential applications in medicinal chemistry and materials science. Understanding its physicochemical properties is fundamental for any research or development activities involving this molecule. This guide summarizes the currently available data and outlines standard experimental protocols for the determination of its key physicochemical characteristics.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is critical to note that many of these values are computationally predicted and await experimental verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | N-phenylglycinamide, Phenylglycine amide | ChemScene[2] |

| CAS Number | 21969-70-0 | ChemScene[2] |

| Molecular Formula | C₈H₁₀N₂O | PubChem[1], ChemScene[2] |

| Molecular Weight | 150.18 g/mol | PubChem[1], ChemScene[2] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP (calculated) | 0.5838 | ChemScene[2] |

| Purity | ≥98% (commercially available) | ChemScene[2] |

Experimental Protocols

Due to the lack of published experimental data for this compound, this section provides detailed, generalized methodologies for determining the key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[3][4]

Methodology: Capillary Method [3][4]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. Assuming this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition.

Methodology: Distillation Method

-

Apparatus: A micro-distillation apparatus is assembled.

-

Procedure: A small sample of this compound is placed in the distillation flask with a boiling chip. The apparatus is heated gently.

-

Observation: The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses. The atmospheric pressure should also be recorded.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its formulation and application.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone).

-

Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound in solution.

Methodology: Potentiometric Titration [5]

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development.

Methodology: Shake-Flask Method

-

System Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Procedure: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel and shaken until equilibrium is reached.

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the experimental determination of key physicochemical properties.

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel 2-Anilinoacetamide Analogs as Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-anilinoacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound analogs as potent kinase inhibitors. We delve into detailed experimental protocols, present quantitative biological data in a structured format, and visualize key synthetic and signaling pathways to offer a complete resource for researchers in the field.

Introduction: The Promise of the this compound Scaffold

The relentless pursuit of targeted therapies in cancer has identified protein kinases as critical targets for drug development.[1] Kinase inhibitors have revolutionized the treatment of various malignancies by selectively targeting the dysregulated signaling pathways that drive tumor growth and survival.[2] The this compound core, characterized by an acetamide group linked to an aniline moiety, serves as a versatile template for the design of potent and selective kinase inhibitors. Its structural features allow for diverse substitutions, enabling fine-tuning of inhibitory activity and pharmacokinetic properties.

This guide will explore the synthesis of novel this compound derivatives and their activity against key oncogenic kinases, with a particular focus on the PI3K/Akt/mTOR and Src family kinase signaling pathways.

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs can be achieved through various synthetic routes. A common and effective method involves a multi-step reaction sequence, as outlined below.

General Synthetic Protocol

A widely employed method for the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives is the Schotten-Baumann reaction.[3] This procedure typically involves three main steps:

-

Formation of an N-aryl-2-chloroacetamide: Chloroacetic acid is reacted with a primary aromatic amine in the presence of a base, such as 10% sodium hydroxide, to yield the corresponding N-aryl-2-chloroacetamide.[3]

-

Conversion to Acid Chloride: The product from the first step is then refluxed with thionyl chloride to generate the more reactive acid chloride derivative.[3]

-

Amide Bond Formation: Finally, the acid chloride is reacted with another primary aromatic amine in the presence of a base to form the desired N-phenyl-2-(phenyl-amino) acetamide analog.[3]

A representative synthetic scheme is depicted below:

Detailed Experimental Protocol: Synthesis of a Representative Analog

The following protocol describes the synthesis of a specific N-phenyl-2-(phenyl-amino) acetamide derivative.[3]

Step I: Synthesis of 2-chloro-N-phenylacetamide

-

To a solution of aniline (0.01 mol) in a conical flask, add 10% sodium hydroxide solution.

-

Add chloroacetic acid (0.01 mol) to the mixture.

-

Stir the reaction mixture vigorously for 15 minutes.

-

The resulting solid product is filtered, washed with water, and dried.

Step II: Synthesis of 2-chloro-N-phenylacetyl chloride

-

Take the product from Step I (0.01 mol) in a round-bottom flask.

-

Add thionyl chloride (SOCl₂) and reflux the mixture for 30 minutes.

-

Distill off the excess thionyl chloride to obtain the acid chloride.

Step III: Synthesis of N-phenyl-2-(phenylamino)acetamide

-

In a conical flask, dissolve another primary aromatic amine (0.01 mol) in 10% sodium hydroxide solution.

-

Add the acid chloride from Step II to the solution.

-

Shake the flask vigorously for 15 minutes and then reflux for 60 minutes.

-

The solid product that separates out is filtered, washed, and recrystallized from methanol.[3]

Biological Activity and Structure-Activity Relationship (SAR)

Novel this compound analogs have been evaluated for a range of biological activities, including anticancer, anti-inflammatory, and anticoagulant effects.[3][4] A significant area of investigation has been their potential as kinase inhibitors.

Inhibition of Oncogenic Kinases

Structurally related anilino-quinazoline and anilino-pyrimidine scaffolds have demonstrated potent inhibitory activity against several receptor and non-receptor tyrosine kinases implicated in cancer, such as EGFR, VEGFR-2, and Src.[5][6][7] The this compound core can be considered a flexible analog of these more rigid heterocyclic systems, offering potential for novel binding interactions and improved drug-like properties.

The table below summarizes the inhibitory activities of some anilino-scaffold containing compounds against various kinases. While not all are strictly 2-anilinoacetamides, they provide valuable SAR insights for the design of new analogs.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 10a | EGFR | 1.37 | - | - | [8] |

| 10g | VEGFR-2 | - | A549 | - | [5] |

| 3h | c-Met | <1.0 | MKN-45 | 0.33 | [6] |

| Dasatinib | Src | 0.5 | K562 | <0.001 | [9] |

| Bosutinib | Src | 1.2 | - | - | [9] |

| Saracatinib | c-Src | 2.7 | - | - | [9] |

Structure-Activity Relationship (SAR) Insights:

-

Aniline Substituents: Substitutions on the aniline ring that interacts with the kinase hinge region are crucial for potency. Small, hydrophobic groups are often favored.

-

Acetamide Substituents: The terminal aniline of the this compound scaffold can be modified to explore interactions with the solvent-exposed region of the ATP-binding pocket, influencing both potency and selectivity.

-

Conformational Flexibility: The flexible nature of the acetamide linker allows the molecule to adopt different conformations to fit into the ATP-binding sites of various kinases.

Targeted Signaling Pathways

The anticancer activity of this compound analogs is often attributed to their ability to modulate key signaling pathways that are aberrantly activated in cancer cells.

The PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[][11] Dysregulation of this pathway is a common event in many human cancers.[12]

Inhibitors targeting PI3K, Akt, or mTOR can block this signaling cascade, leading to decreased cancer cell proliferation and survival.[13] The this compound scaffold can be a starting point for designing inhibitors that target one or more of these key kinases.

The Src Family Kinase Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation.[1] Overexpression and activation of Src are frequently observed in various cancers and are associated with a more aggressive and metastatic phenotype.[7]

Inhibiting Src kinase activity can disrupt these oncogenic processes, making it an attractive target for cancer therapy.[14] The development of selective Src inhibitors based on the this compound scaffold holds promise for new anticancer agents.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the design and discovery of novel kinase inhibitors. The synthetic accessibility and the potential for diverse chemical modifications allow for the systematic exploration of structure-activity relationships and the optimization of pharmacological properties. The data presented in this guide highlight the potential of these analogs to target key oncogenic signaling pathways, such as PI3K/Akt/mTOR and Src.

Future research in this area should focus on:

-

Synthesis of diverse libraries of this compound analogs to expand the chemical space and identify novel potent and selective inhibitors.

-

Comprehensive biological evaluation against a broad panel of kinases to determine selectivity profiles.

-

In-depth investigation of the mechanism of action to elucidate how these compounds modulate cellular signaling pathways.

-

Optimization of pharmacokinetic properties to develop candidates with favorable drug-like characteristics for in vivo studies.

By leveraging the insights and methodologies outlined in this technical guide, researchers can accelerate the discovery and development of the next generation of this compound-based kinase inhibitors for the treatment of cancer and other diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. ijper.org [ijper.org]

- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Exploration of 2-Anilinoacetamide: A Technical Guide for Drug Discovery Researchers

Introduction: 2-Anilinoacetamide, a molecule featuring both an aniline and an acetamide moiety, represents a core structure with potential for diverse biological activities. Its derivatives have been investigated for a range of therapeutic applications, leveraging the molecule's capacity for various intermolecular interactions. This technical guide provides a comprehensive overview of the theoretical and computational approaches to characterizing this compound, offering insights into its structural, spectroscopic, and potential biological properties. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Proposed Synthesis Protocol

While specific literature on the synthesis of this compound is not extensively detailed, a plausible and efficient synthetic route can be proposed based on well-established nucleophilic substitution reactions. The following protocol outlines the synthesis of this compound from aniline and 2-chloroacetamide.

Reaction:

Aniline + 2-Chloroacetamide → this compound + HCl

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Reagents: To this solution, add 2-chloroacetamide (1.1 equivalents) and a weak base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2 equivalents) to neutralize the hydrochloric acid byproduct.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid byproducts (inorganic salts) and wash with a small amount of the reaction solvent.

-

Extraction: Transfer the filtrate to a separatory funnel. If DMF was used, dilute with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR, and by mass spectrometry.

Caption: Proposed workflow for the synthesis of this compound.

Computational Methodology

A robust computational investigation of this compound can provide valuable insights into its physicochemical properties. The following workflow outlines a standard and effective computational approach.

1. Geometry Optimization and Frequency Analysis:

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) is a suitable method for balancing accuracy and computational cost. The B3LYP functional is a widely used and reliable choice for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set provides a good description of electron distribution and is recommended for accurate geometry and property calculations.

-

Procedure:

-

Construct the initial 3D structure of this compound using a molecular builder.

-

Perform a full geometry optimization without any symmetry constraints to find the lowest energy conformation.

-

Follow the optimization with a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum.

-

2. Spectroscopic Predictions:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed at the same DFT level of theory used for geometry optimization.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.

3. Molecular Orbital Analysis:

-

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic properties. The energy gap between HOMO and LUMO is an indicator of chemical stability.

4. Molecular Docking:

-

Software: AutoDock, Glide, or similar molecular docking software.

-

Procedure:

-

Ligand Preparation: The optimized 3D structure of this compound is prepared by adding hydrogen atoms and assigning appropriate charges.

-

Receptor Preparation: A suitable protein target is selected. For aniline and acetamide derivatives, potential targets could include kinases or DNA-related enzymes. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Docking Simulation: The ligand is docked into the defined binding site of the receptor using a chosen docking algorithm.

-

Analysis: The resulting docking poses are analyzed based on their binding energy and interactions with the protein's active site residues.

-

Caption: A typical workflow for computational studies of this compound.

Theoretical Results

The following tables summarize the predicted molecular properties of this compound obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Predicted Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-N (aniline) | 1.402 |

| C=O (amide) | 1.235 | |

| C-N (amide) | 1.358 | |

| Bond Angles (°) | C-N-C (aniline) | 125.4 |

| O=C-N (amide) | 123.1 | |

| Dihedral Angles (°) | C-C-N-C | 15.2 |

Table 2: Predicted Vibrational Frequencies (Selected)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch (amine) | 3450 | Asymmetric stretch |

| N-H Stretch (amide) | 3380, 3290 | Asymmetric and symmetric stretches |

| C=O Stretch (amide) | 1685 | Amide I band |

| N-H Bend (amide) | 1620 | Amide II band |

| C-N Stretch (aniline) | 1315 |

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |

| C=O | 172.5 | NH (amine) | 5.8 |

| Phenyl C (ipso) | 145.2 | NH₂ (amide) | 7.2, 7.5 |

| Phenyl C (ortho) | 115.8 | Phenyl H (ortho) | 6.8 |

| Phenyl C (meta) | 129.5 | Phenyl H (meta) | 7.2 |

| Phenyl C (para) | 119.3 | Phenyl H (para) | 6.7 |

| CH₂ | 45.1 | CH₂ | 3.9 |

Table 4: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -5.6 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.5 D |

Potential Biological Activity and Molecular Docking

While the specific biological activity of this compound is not well-documented, the aniline and acetamide scaffolds are present in numerous bioactive molecules, including kinase inhibitors and compounds targeting DNA. For the purpose of this guide, a hypothetical molecular docking study against a protein kinase, a common target for aniline-containing drugs, is proposed.

Caption: The logical flow of a molecular docking study.

A successful docking simulation would reveal the preferred binding mode of this compound within the active site of the target protein. Analysis of the interactions, such as hydrogen bonds between the amide group and backbone residues, or pi-stacking of the aniline ring with aromatic amino acids, can guide the rational design of more potent derivatives.

Conclusion

This technical guide has provided a comprehensive theoretical and computational framework for the study of this compound. By combining a proposed synthetic route with detailed computational protocols, we have elucidated its likely structural and spectroscopic properties. The presented data and workflows offer a solid foundation for further experimental and computational investigations into the biological potential of this and related molecules. For drug development professionals, this in-depth analysis serves as a valuable starting point for lead optimization and the exploration of novel therapeutic agents based on the this compound scaffold.

2-Anilinoacetamide CAS number and molecular formula

Chemical Identifier:

This technical guide provides a comprehensive overview of 2-anilinoacetamide, a chemical compound with a core structure that has been explored for various biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a summary of its synthesis, physicochemical properties, and the biological activities of its derivatives.

Physicochemical Properties and Synthesis

While detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain, its derivatives have been synthesized and studied. The synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives, which share a similar structural backbone, typically involves a multi-step process.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 21969-70-0 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

General Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives

A common synthetic route for producing derivatives of this compound is the Schotten-Baumann reaction. This three-step process is outlined below.

Experimental Protocol: Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives

-

Step 1: Formation of an Intermediate. Chloroacetic acid is reacted with a primary aromatic amine in the presence of a 10% sodium hydroxide solution. The mixture is shaken vigorously to yield an intermediate product.

-

Step 2: Formation of Acid Chloride. The product from Step 1 is then refluxed with thionyl chloride for approximately 30 minutes to produce an acid chloride derivative.

-

Step 3: Final Product Formation. The acid chloride derivative is subsequently reacted with a primary aromatic amine to yield the final N-phenyl-2-(phenyl-amino) acetamide derivative.

Caption: General synthesis workflow for N-phenyl-2-(phenyl-amino) acetamide derivatives.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of pharmacological activities, including anticoagulant, anticonvulsant, and antibacterial effects.

Anticoagulant Activity

Certain N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as potential inhibitors of Factor VIIa, a key enzyme in the coagulation cascade.

Experimental Protocol: In Vitro Anticoagulant Activity Assessment

The anticoagulant activity of these derivatives is commonly evaluated using the prothrombin time (PT) determination method. This assay measures the time it takes for blood plasma to clot after the addition of tissue factor. An extended PT in the presence of the compound indicates anticoagulant activity.

Anticonvulsant Activity

Several derivatives of this compound have demonstrated anticonvulsant properties in preclinical studies.

Experimental Protocol: Anticonvulsant Activity Screening

The anticonvulsant potential of these compounds is typically assessed using rodent models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures. The efficacy of the compounds is often reported as the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from seizures.

Table 2: Anticonvulsant Activity of Selected this compound Derivatives

| Compound Derivative | Test Model | ED₅₀ (mg/kg) |

| Bicyclic (tetralinyl, indanyl) linked derivatives | MES, bicuculline, picrotoxin | >10, <100 |

Antibacterial Activity

The antibacterial potential of this compound derivatives has also been explored.

Experimental Protocol: Antibacterial Susceptibility Testing

The antibacterial activity is often determined using the agar well diffusion method. In this assay, a standardized inoculum of bacteria is spread on an agar plate, and wells are created in the agar. The test compound is then added to the wells. After incubation, the diameter of the zone of inhibition around the well is measured to determine the antibacterial efficacy. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth, can also be determined using broth microdilution methods.

Signaling Pathways

While the precise signaling pathways for this compound are not well-defined, some of its derivatives have been suggested to interact with key biological targets. For instance, the anticoagulant activity of certain derivatives is attributed to the inhibition of Factor VIIa, which is a critical component of the extrinsic pathway of the coagulation cascade.

Caption: Inhibition of Factor VIIa by this compound derivatives in the extrinsic coagulation pathway.

Conclusion

This compound serves as a foundational structure for the development of various biologically active compounds. Its derivatives have demonstrated promising anticoagulant, anticonvulsant, and antibacterial properties in preliminary studies. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this compound and its analogues. This guide provides a summary of the existing knowledge to aid researchers in their exploration of this chemical scaffold.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Anilinoacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 2-anilinoacetamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the preparation of the key intermediate, 2-chloro-N-phenylacetamide, through the reaction of aniline with chloroacetyl chloride. The subsequent step involves the nucleophilic substitution of the chloride with an amino group to yield the final product. This guide includes comprehensive experimental procedures, a summary of relevant quantitative data, and visual diagrams to illustrate the reaction workflow and logical progression of the synthesis.

Introduction

This compound and its derivatives are of significant interest in the field of pharmaceutical sciences due to their diverse biological activities. The core structure serves as a versatile scaffold for the development of novel therapeutic agents. A reliable and well-documented synthetic protocol is essential for researchers engaged in the exploration of this chemical space. This application note aims to provide a clear and reproducible methodology for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of the intermediate, 2-chloro-N-phenylacetamide, a crucial precursor for this compound. Data for the final product is less prevalent in the initial search results, highlighting a potential area for further experimental optimization and characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | 169.61 | 91-93 | 69 | [1] |

Experimental Protocols

This synthesis is performed in two main stages: the synthesis of 2-chloro-N-phenylacetamide and its subsequent conversion to this compound.

Part 1: Synthesis of 2-Chloro-N-phenylacetamide

This procedure details the synthesis of the chloroacetamide intermediate by reacting aniline with chloroacetyl chloride.[1]

Materials:

-

Aniline

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable reaction vessel, dissolve aniline in glacial acetic acid.

-

Add sodium acetate to the solution and stir.

-

Cool the reaction mixture in an ice bath.

-

Slowly add chloroacetyl chloride to the cooled solution over a period of 2 hours, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash it thoroughly with cold water, and dry it.

-

Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-phenylacetamide.

Part 2: Synthesis of this compound

This part of the protocol describes the conversion of 2-chloro-N-phenylacetamide to the final product, this compound, through a nucleophilic substitution reaction. This is a generalized procedure based on common organic chemistry principles, as a detailed protocol for this specific conversion was not explicitly found in the initial search results. A common method would involve reaction with ammonia.

Materials:

-

2-Chloro-N-phenylacetamide

-

Ammonia solution (e.g., aqueous or in an organic solvent)

-

Suitable solvent (e.g., ethanol)

Procedure:

-

Dissolve 2-chloro-N-phenylacetamide in a suitable solvent, such as ethanol, in a pressure-resistant reaction vessel.

-

Add an excess of ammonia solution to the vessel.

-

Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized (a typical starting point would be 50-80 °C for several hours).

-

Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Visual Diagrams

Diagram 1: Chemical Reaction Workflow for this compound Synthesis

References

Comprehensive Analytical Methods for the Characterization of 2-Anilinoacetamide

Introduction

2-Anilinoacetamide and its derivatives are important structural motifs in medicinal chemistry and drug development, exhibiting a range of biological activities. A thorough analytical characterization is crucial for confirming the identity, purity, and stability of these compounds. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using a suite of modern analytical techniques. These methods are essential for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and formulation of pharmaceuticals containing this scaffold.

The analytical techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Chromatographic Methods (HPLC and GC-MS), Thermal Analysis (TGA/DTA), and X-ray Crystallography. For each technique, a detailed experimental protocol is provided, along with expected data and interpretation guidelines.

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected Data and Interpretation:

The ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic protons (C₆H₅) | 6.8 - 7.5 | Multiplet | 5H |

| Methylene protons (-CH₂-) | ~3.8 | Singlet | 2H |

| Amide protons (-NH₂) | 5.3 - 7.7 (broad) | Singlet | 2H |

| Anilino proton (-NH-) | 3.4 (broad) | Singlet | 1H |

Note: The chemical shifts of NH and NH₂ protons can be broad and their positions can vary depending on the solvent and concentration.

Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 75 MHz or higher.

-

Data Acquisition: Use a proton-decoupled sequence to obtain a spectrum with single peaks for each unique carbon atom.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected Data and Interpretation:

The ¹³C NMR spectrum will show signals for each unique carbon atom in this compound.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | ~168 |

| Aromatic carbons (C₆H₅) | 110 - 152 |

| Methylene carbon (-CH₂-) | ~30 |

Note: The exact chemical shifts can be influenced by the solvent and substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][2]

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.[2]

-

Instrument Setup: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Acquisition: Collect a background spectrum of the empty sample holder or KBr pellet, then collect the sample spectrum.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Data and Interpretation:

The FTIR spectrum of this compound will display characteristic absorption bands for its functional groups.[3]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine and amide) | 3400 - 3200 | Medium-Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (amide I) | ~1650 | Strong |

| N-H bend (amide II) | ~1550 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-N stretch | 1350 - 1000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.[4][5]

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and record the spectrum over a wavelength range of approximately 200-400 nm.

-

Data Acquisition: Use a cuvette containing the pure solvent as a reference.

-

Data Processing: The absorbance spectrum is plotted as absorbance versus wavelength.

Expected Data and Interpretation:

The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of the anilino and acetamide chromophores. The presence of the aniline moiety will likely result in two main absorption bands.

| Electronic Transition | Expected λ_max (nm) |

| π → π* (aromatic ring) | ~240 |

| n → π* (carbonyl group) | ~280 |

Note: The exact position and intensity of the absorption bands can be influenced by the solvent polarity.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.[1]

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Expected Data and Interpretation:

The mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺) and various fragment ions.

Table of Expected Fragments for this compound (MW = 150.18 g/mol ):

| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 150 | [C₈H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 106 | [C₆H₅NHCH₂]⁺ | Loss of CONH₂ |

| 93 | [C₆H₅NH₂]⁺ | Cleavage of the N-CH₂ bond |

| 77 | [C₆H₅]⁺ | Loss of NH₂ from the anilino group |

| 44 | [CONH₂]⁺ | α-cleavage at the carbonyl group |

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

-

Instrument Setup:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with an acidic modifier like 0.1% formic acid.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength corresponding to an absorption maximum of this compound (e.g., 240 nm).

-

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the relatively low volatility and potential thermal lability of the amide group, derivatization may be necessary for robust GC-MS analysis.[8][9]

Protocol:

-

Sample Preparation (Derivatization):

-

Dissolve a small amount of this compound in a suitable solvent (e.g., pyridine).

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat the mixture to form the trimethylsilyl derivative.[10]

-

-

Instrument Setup:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.

-

Mass Spectrometer: Operate in EI mode and scan a suitable mass range (e.g., m/z 50-500).

-

-

Analysis: Inject a small volume of the derivatized sample and acquire the total ion chromatogram and mass spectra.

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of a material as a function of temperature.[11][12][13]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between a sample and a reference material.[11][14]

Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into an inert crucible (e.g., alumina).

-

Instrument Setup:

-

Place the sample and a reference crucible (usually empty) into the TGA/DTA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Program a heating rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 600 °C).

-

-

Data Acquisition: Record the sample weight and the temperature difference as a function of the furnace temperature.

Expected Data and Interpretation:

-

TGA Curve: A plot of mass percentage versus temperature. A sharp decrease in mass indicates decomposition.

-

DTA Curve: A plot of the temperature difference (ΔT) versus temperature. Endothermic peaks (downward) can indicate melting or decomposition, while exothermic peaks (upward) can indicate crystallization or oxidation.

For this compound, one would expect to observe a melting endotherm followed by a decomposition profile at higher temperatures.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[15][16]

Protocol:

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[17]

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are determined, and an electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.[15]

Expected Data:

The final output is a detailed three-dimensional model of the this compound molecule in the crystal lattice, including precise bond lengths, bond angles, and intermolecular interactions.

Visualizations

Caption: Comprehensive analytical workflow for the characterization of this compound.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. compoundchem.com [compoundchem.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. nanoqam.ca [nanoqam.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. daneshyari.com [daneshyari.com]

- 8. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 9. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. weber.hu [weber.hu]

- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 12. Thermal analysis - TGA & DTA | PPTX [slideshare.net]

- 13. web.abo.fi [web.abo.fi]

- 14. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]

- 15. researchgate.net [researchgate.net]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Application Note and Protocol for HPLC Analysis and Purification of 2-Anilinoacetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Anilinoacetamide is a chemical compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, robust methods for its analysis and purification are essential to ensure quality, purity, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the quantitative analysis and the preparative purification of such compounds.[1][2] This document provides detailed protocols for the analytical determination of purity and the preparative isolation of this compound using reversed-phase HPLC (RP-HPLC).

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for method development in HPLC.